molecular formula C7H12ClNO3 B13572442 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride

2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride

Cat. No.: B13572442
M. Wt: 193.63 g/mol
InChI Key: ATDNTZBATYXGEZ-UHFFFAOYSA-N
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Description

2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and challenging scaffold to synthesize .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves several steps. One common approach is the catalytic asymmetric Rautenstrauch reaction, which provides the desired intermediate with good enantiocontrol . Other methods include amide and ester reduction, alcohol methylation, and palladium-catalyzed reactions of aziridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry and biomass valorization techniques. These methods ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to significant pharmacological effects, making it a promising candidate for drug development .

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c9-6(10)7-3-5(8-4-7)1-2-11-7;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

ATDNTZBATYXGEZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1NC2)C(=O)O.Cl

Origin of Product

United States

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